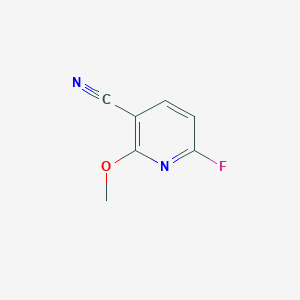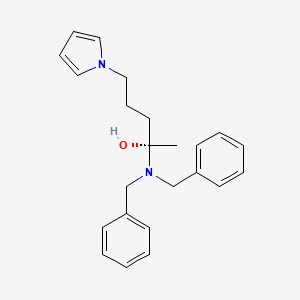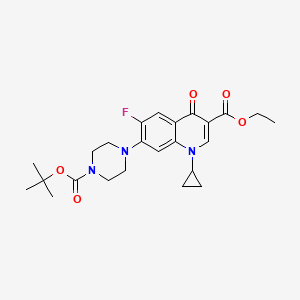
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H30FN3O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemistry Studies
Research on the photochemistry of related compounds, such as ciprofloxacin, which has a similar quinolone structure, shows that these compounds undergo photodegradation processes. For instance, ciprofloxacin experiences a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water, which can be influenced by the presence of sodium sulfite or phosphate (Mella, Fasani, & Albini, 2001). This research is significant in understanding the environmental behavior and stability of these compounds.
Synthesis and Structural Modifications
The synthesis and structural modification of quinolone derivatives, like the creation of ciprofloxacin derivatives with thiazole and benzothiazole, are areas of considerable interest. These studies involve reacting ciprofloxacin with various compounds to create derivatives, whose structures are confirmed through spectral studies (Yadav & Joshi, 2008). Such research contributes to the development of new compounds with potential enhanced properties.
Antibacterial Activity
The antibacterial activity of quinolone derivatives is a key area of research. Studies on compounds like N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates have shown moderate to significant minimum inhibitory concentration values against various bacterial strains (Sharma & Jain, 2008). This research is crucial for the development of new antibacterial agents.
Antimicrobial Studies
The exploration of quinolone derivatives for their antimicrobial properties is also a significant research area. Novel synthetic approaches lead to compounds with potential antimicrobial activities. For example, synthesizing fluoroquinolone-based 4-thiazolidinones has provided compounds that have been screened for antibacterial and antifungal activities, revealing potential as antimicrobial agents (Patel & Patel, 2010).
Antiproliferative Effects
Research into the antiproliferative effects of quinolone derivatives on cancer cell lines is another important application. Synthesized analogs of ciprofloxacin have been evaluated for their inhibitory activity on various human cancer cell lines, with some showing comparable potency to established chemotherapy drugs (Suresh et al., 2013). This research opens pathways for potential cancer therapies.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-cyclopropyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5/c1-5-32-22(30)17-14-28(15-6-7-15)19-13-20(18(25)12-16(19)21(17)29)26-8-10-27(11-9-26)23(31)33-24(2,3)4/h12-15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEUUENQNBZTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)OC(C)(C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856096 | |
| Record name | Ethyl 7-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952653-63-3 | |
| Record name | Ethyl 7-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



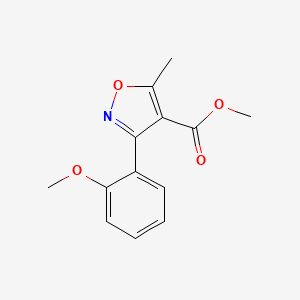
![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)
![Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1512639.png)
![8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1512641.png)

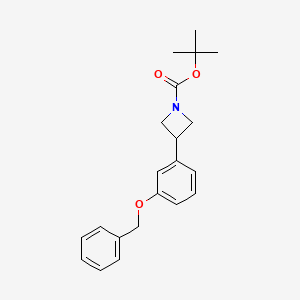
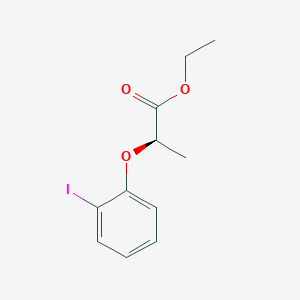
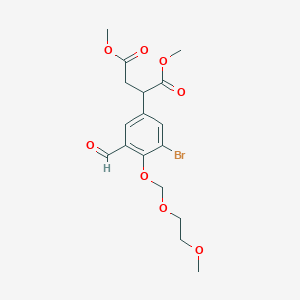
![Methyl 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B1512648.png)
![tert-Butyl ((2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-yl)carbamate](/img/structure/B1512650.png)

